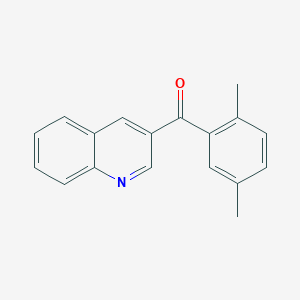

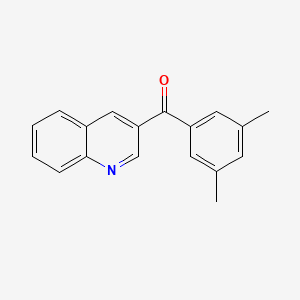

4-(3,5-Dimethylbenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,5-Dimethylbenzoyl)quinoline is a chemical compound with immense scientific potential. It is available for purchase in various quantities .

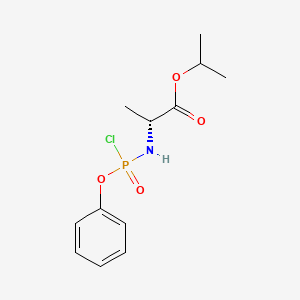

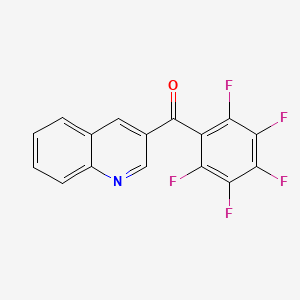

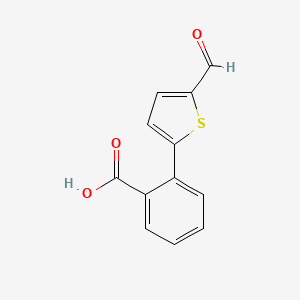

Molecular Structure Analysis

The molecular formula of 4-(3,5-Dimethylbenzoyl)quinoline is C18H15NO . It is structurally similar to quinoline, which is composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

Quinoline, a structural isomer of isoquinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . It’s reasonable to assume that 4-(3,5-Dimethylbenzoyl)quinoline would have similar reactivity.Wissenschaftliche Forschungsanwendungen

Medicinal Importance

Quinoline derivatives, including 3-(3,5-Dimethylbenzoyl)quinoline, play a pivotal role in drug discovery programs due to their diverse bio-responses. Let’s explore some of their medicinal applications:

a. Anticancer Activity: Quinoline compounds have demonstrated promising anticancer properties. Researchers have identified their potential as inhibitors of cancer cell growth and proliferation .

b. Antioxidant Effects: These derivatives exhibit antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage .

c. Anti-Inflammatory Properties: Quinoline-based molecules have anti-inflammatory effects, making them relevant in treating inflammatory conditions .

d. Antimalarial Potential: Certain quinoline derivatives show promise as antimalarial agents, contributing to the fight against malaria .

e. Anti-SARS-CoV-2 Activity: In the context of the COVID-19 pandemic, quinoline compounds have been investigated for their potential to inhibit SARS-CoV-2, the virus responsible for COVID-19 .

f. Antituberculosis Effects: Quinoline scaffolds also exhibit antituberculosis activity, which is crucial for combating tuberculosis infections .

g. Cardiovascular Applications: Some quinoline derivatives have cardiovascular benefits, although further research is needed to fully understand their mechanisms .

h. Antibacterial and Antimicrobial Properties: Quinoline-based compounds have been explored for their antibacterial and antimicrobial effects .

Synthetic Approaches

Researchers have employed both traditional and green synthetic methods to access quinoline derivatives. These include multicomponent one-pot reactions and solvent-free synthesis using eco-friendly catalysts, such as microwave and ultraviolet irradiation-promoted conditions . For instance, the cyclization of anthranil with 1,3-diphenylpropane-1,3-dione yields 2-Phenyl-3-benzoylquinoline, while aniline and polyhydric alcohols lead to quinoline derivatives .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 3-(3,5-Dimethylbenzoyl)quinoline are bacterial gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

3-(3,5-Dimethylbenzoyl)quinoline interacts with its targets by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes . This interaction blocks bacterial DNA supercoiling, thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of DNA replication disrupts the normal functioning of bacterial cells, leading to cell death . This is the primary biochemical pathway affected by 3-(3,5-Dimethylbenzoyl)quinoline. The downstream effects include the disruption of cell division and growth, leading to the bactericidal effect .

Pharmacokinetics

Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . These properties suggest that 3-(3,5-Dimethylbenzoyl)quinoline likely has good bioavailability.

Result of Action

The result of 3-(3,5-Dimethylbenzoyl)quinoline’s action is the inhibition of bacterial growth and proliferation . By blocking DNA replication, the compound prevents bacteria from dividing and growing, leading to their eventual death .

Eigenschaften

IUPAC Name |

(3,5-dimethylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-13(2)9-15(8-12)18(20)16-10-14-5-3-4-6-17(14)19-11-16/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNBENXOKSPKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylbenzoyl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)

amine hydrochloride](/img/structure/B6337395.png)